2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4-(4-nitrophenyl)-1,3-thiazole
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Overview
Description
N-[(4-chlorophenyl)methylideneamino]-4-(4-nitrophenyl)-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a 4-chlorophenyl and a 4-nitrophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methylideneamino]-4-(4-nitrophenyl)-1,3-thiazol-2-amine typically involves the condensation of 4-chlorobenzaldehyde with 4-(4-nitrophenyl)-1,3-thiazol-2-amine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methylideneamino]-4-(4-nitrophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the thiazole ring.
Scientific Research Applications
N-[(4-chlorophenyl)methylideneamino]-4-(4-nitrophenyl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Studied for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methylideneamino]-4-(4-nitrophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
N-[(4-chlorophenyl)methylideneamino]-4-(4-nitrophenyl)-1,3-thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its combination of a 4-chlorophenyl and a 4-nitrophenyl group makes it particularly interesting for research into antimicrobial and antiproliferative activities.
Properties
Molecular Formula |
C16H11ClN4O2S |
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Molecular Weight |
358.8 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-4-(4-nitrophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H11ClN4O2S/c17-13-5-1-11(2-6-13)9-18-20-16-19-15(10-24-16)12-3-7-14(8-4-12)21(22)23/h1-10H,(H,19,20)/b18-9+ |
InChI Key |
POCNDKUFTKFWEH-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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